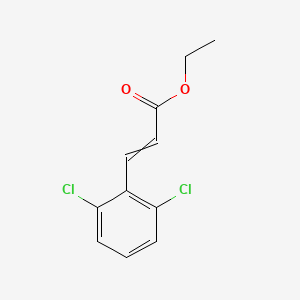
Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring substituted with an ethyl ester group and a 4-methyl-2-pyridyl group. It is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with piperidine and ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor by occupying the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
- Ethyl 1-methylpiperidine-4-carboxylate
- 4-methyl-1H-pyrrole-2-carboxylate
- Piperidine derivatives with various substituents
Comparison: Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate is unique due to the presence of both a piperidine ring and a pyridyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain receptors or enzymes, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-8-16(9-6-12)13-10-11(2)4-7-15-13/h4,7,10,12H,3,5-6,8-9H2,1-2H3 |
Clé InChI |
AGTYHKPONQYWAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C2=NC=CC(=C2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[4-(2-hydroxyethyl)phenoxy]acetate](/img/structure/B8771577.png)


![5,8-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B8771595.png)








![Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis-](/img/structure/B8771662.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-5-nitro-](/img/structure/B8771668.png)
